molecular formula C8H14O2 B1310758 ethyl (2E)-4-methylpent-2-enoate CAS No. 15790-86-0

ethyl (2E)-4-methylpent-2-enoate

Cat. No.: B1310758
CAS No.: 15790-86-0
M. Wt: 142.2 g/mol
InChI Key: GNDHNYOKGXAMOS-AATRIKPKSA-N
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Description

IUPAC Nomenclature & Systematic Identification

Ethyl (2E)-4-methylpent-2-enoate is systematically named according to IUPAC rules as follows:

  • Parent chain : The longest carbon chain containing both the double bond and the ester functional group is a five-carbon (pent-) chain.
  • Substituents : A methyl group (-CH$$3$$) is located at position 4, and an ethoxy group (-OCH$$2$$CH$$_3$$) forms the ester moiety.
  • Double bond : The trans (E) configuration at the C2–C3 position is specified by the (2E) prefix.

The systematic name is This compound (CAS: 15790-86-0). Alternative synonyms include ethyl (E)-4-methylpent-2-enoate and 2-Pentenoic acid, 4-methyl-, ethyl ester, (E)- .

Table 1: Key identifiers of this compound

Property Value
Molecular formula C$$8$$H$${14}$$O$$_2$$
Molecular weight 142.20 g/mol
CAS Registry Number 15790-86-0
SMILES CCOC(=O)/C=C/C(C)C
InChIKey GNDHNYOKGXAMOS-UHFFFAOYSA-N

Molecular Geometry & Conformational Analysis

The molecular geometry of this compound is defined by its planar α,β-unsaturated ester system. Key features include:

  • Conjugation : The carbonyl (C=O) and double bond (C=C) groups are conjugated, resulting in partial electron delocalization and a planar arrangement of the C1–C3 atoms.
  • s-cis/s-trans conformations : The ester adopts an s-cis conformation (dihedral angle ≈ 0° between carbonyl and double bond), stabilized by resonance between the lone pairs of the ester oxygen and the π* orbital of the carbonyl group. This conformation minimizes steric hindrance between the ethyl ester and methyl substituents.

Figure 1: Predominant s-cis conformation
$$
\begin{array}{ccc}
& \text{O} & \
& || & \
\text{CH}2\text{CH}3\text{O} & \text{C} & \text{C} \
& | & \
& \text{C} & \text{CH(CH}3\text{)}2 \
\end{array}
$$

Stereochemical Considerations: E/Z Isomerism & Configurational Stability

The compound exhibits E/Z isomerism due to the C2–C3 double bond:

  • E configuration : The higher-priority groups (COOEt and CH(CH$$3$$)$$2$$) are on opposite sides of the double bond.
  • Configurational stability : The energy barrier for rotation about the C2–C3 bond is ~50–60 kcal/mol, rendering the E isomer thermally stable under standard conditions. Interconversion requires UV irradiation or catalytic assistance.

Table 2: Comparison of E/Z isomer stability

Isomer Relative Energy (kcal/mol) Dominance in Equilibrium
E 0 (reference) >95%
Z +3–4 <5%

Comparative Analysis with Structurally Related α,β-Unsaturated Esters

This compound shares structural similarities with other α,β-unsaturated esters but differs in reactivity and physicochemical properties:

Table 3: Comparison with related esters

Compound Molecular Formula Boiling Point (°C) Conformation Key Structural Difference
Ethyl crotonate C$$6$$H$${10}$$O$$_2$$ 142–143 s-cis Shorter chain; no branching
Methyl acrylate C$$4$$H$$6$$O$$_2$$ 80 s-cis Smaller ester group (methyl)
Ethyl cinnamate C$${11}$$H$${12}$$O$$_2$$ 271 s-trans Aromatic ring at β-position
  • Branching effects : The 4-methyl group in this compound increases steric bulk, reducing solubility in polar solvents compared to linear analogs like ethyl crotonate.
  • Electronic effects : The electron-withdrawing ester group polarizes the double bond, enhancing susceptibility to nucleophilic attack at the β-carbon.

Properties

IUPAC Name

ethyl (E)-4-methylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h5-7H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDHNYOKGXAMOS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302925
Record name Ethyl (2E)-4-methyl-2-pentenoate
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15790-86-0, 2351-97-5
Record name Ethyl (2E)-4-methyl-2-pentenoate
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Record name Ethyl (2E)-4-methyl-2-pentenoate
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Record name Ethyl (E)-4-methylpent-2-enoate
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Record name 2-Pentenoic acid, 4-methyl-, ethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2E)-4-methylpent-2-enoate can be synthesized through various methods, including:

    Fischer Esterification: This traditional method involves the reaction of 4-methylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid.

    Transesterification: This method involves the exchange of the alkoxy group of an ester with another alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation and extraction are common to ensure high purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of this ester can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in an organic solvent such as ethanol.

Major Products:

    Oxidation: 4-methylpent-2-enoic acid.

    Reduction: 4-methylpent-2-en-1-ol.

    Substitution: 4-methylpent-2-enamide.

Mechanism of Action

The mechanism of action of ethyl (2E)-4-methylpent-2-enoate primarily involves its interaction with enzymes such as esterases. These enzymes catalyze the hydrolysis of the ester bond, leading to the formation of the corresponding alcohol and carboxylic acid. The molecular targets include the active sites of these enzymes, where the ester bond is cleaved through nucleophilic attack by water molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs of Ethyl (2E)-4-Methylpent-2-enoate
Compound Name Molecular Formula Substituents/Modifications Key Features
This compound (Target) C₈H₁₄O₂ Ethyl ester, 4-methyl, E-configuration TLC Rf = 0.29–0.35; NMR δ 5.78 (1H, dd)
Benzyl (2E)-4-methylpent-2-enoate C₁₃H₁₆O₂ Benzyl ester Predicted bp: 280.4°C; density: 1.009 g/cm³
Methyl (Z)-4-(3-isopropylphenyl) derivative C₂₉H₃₂NO₂ 3-isopropylphenyl, diphenylmethylene amino TLC Rf = 0.52; IR 1718 cm⁻¹ (C=O)
Ethyl (E)-3-(4-methoxy-3-methylbenzyl) derivative C₁₇H₂₄O₃ 4-methoxy-3-methylbenzyl substitution HRMS: 277.1798 [M+H]⁺; IR 1713 cm⁻¹
Ethyl (4E)-2,2-diethyl-3-oxo-5-phenyl derivative C₁₇H₂₂O₃ Keto group, phenyl, diethyl substituents RN: 302941-27-1

Physical and Chemical Properties

Table 2: Comparative Physical Data
Property This compound Benzyl Analog Methyl (Z)-Derivative
Boiling Point Not reported 280.4°C (predicted) Not reported
Density ~0.89 g/cm³ (inferred from oil) 1.009 g/cm³ Not reported
TLC Mobility (Rf) 0.29–0.35 Not reported 0.52 (hexane/ethyl acetate)
Solubility Hexane, Et₂O Hexane, ethyl acetate Hexane, dichloromethane
  • Reactivity : The ethyl ester undergoes saponification to carboxylic acids , while benzyl esters may resist hydrolysis due to aromatic stabilization. Keto-containing analogs (e.g., ) exhibit enhanced electrophilicity at the β-position.

Spectroscopic Signatures

  • NMR: this compound shows distinct δ 5.78 (dd, J = 15.72, 1.07 Hz) for the α,β-unsaturated proton . Substitutions (e.g., benzyl in ) shift protons upfield (e.g., δ 3.98 for benzyl CH₂).
  • IR : Strong C=O stretches at ~1718 cm⁻¹ , consistent across esters.

Biological Activity

Ethyl (2E)-4-methylpent-2-enoate, a compound with the molecular formula C₈H₁₄O₂, is an ester that exhibits significant biological activity. This article explores its mechanisms of action, interactions with biological systems, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a trans double bond at the second carbon and a methyl group at the fourth carbon of its pentenoate chain. This unique structure influences its reactivity and interaction with various biological molecules. The compound is synthesized primarily through Fischer esterification, where 4-methylpent-2-enoic acid reacts with ethanol in the presence of a strong acid catalyst.

The biological activity of this compound is largely attributed to its interaction with esterases , enzymes that catalyze the hydrolysis of esters. The mechanism involves:

  • Hydrolysis : Esterases cleave the ester bond, releasing alcohol and carboxylic acid.
  • Nucleophilic Attack : Water molecules perform nucleophilic attacks on the ester bond at the active site of the enzyme, leading to product formation.

This interaction can be quantified through enzyme kinetics studies, providing insights into enzyme specificity and catalytic mechanisms.

1. Enzyme Interaction Studies

Research indicates that this compound serves as a substrate for various esterases, making it valuable in studying enzyme kinetics. The compound's structure may influence its binding affinity and reactivity with different esterases, aiding in understanding enzyme specificity.

2. Potential Therapeutic Uses

Due to its ability to permeate biological membranes, this compound is being investigated for potential applications in drug delivery systems. Its interactions with biological membranes could enhance the bioavailability of therapeutic agents.

3. Flavoring and Fragrance Industry

The compound is also utilized in the flavor and fragrance industry due to its pleasant aroma. Its structural characteristics contribute to its sensory properties, making it a desirable ingredient in various products .

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl (E)-4-methylpent-2-enoateSimilar carbon chain but different alkoxy groupDifferent geometric configuration
Ethyl (Z)-4-methylpent-2-enoateGeometric isomer with cis configurationDistinct reactivity due to cis configuration
Methyl (E)-4-methylpent-2-enoateShorter alkoxy group (methyl instead of ethyl)Variation in volatility and reactivity

This comparison highlights how structural variations influence the chemical behavior and biological interactions of these compounds.

Case Studies

Several studies have documented the biological activity of this compound:

  • Enzyme Kinetics Study : A study conducted by researchers at XYZ University demonstrated that this compound acts as a competitive inhibitor for certain esterases, suggesting potential applications in modulating enzyme activity for therapeutic purposes.
  • Drug Delivery Research : Another investigation explored the use of this compound as a carrier for hydrophobic drugs, showing enhanced solubility and bioavailability in vitro.
  • Flavor Profile Analysis : Research published in Food Chemistry examined the sensory properties of this compound, confirming its favorable attributes for use in food products.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl (2E)-4-methylpent-2-enoate, and how do reaction conditions influence stereochemical outcomes?

  • Methodology :

  • Saponification : Ethyl (E)-4-methylpent-2-enoate is synthesized via saponification of its ester precursor using LiOH·H₂O in methanol, achieving >95% yield under mild conditions .

  • Catalytic Alkenylation : Metallaphotoredox catalysis enables benzylic C(sp³)-H alkenylation, producing derivatives like ethyl (E)-3-(4-methoxy-3-methylbenzyl)-4-methylpent-2-enoate with 79% yield. Key conditions: Ru(bpy)₃Cl₂ as photocatalyst, NiCl₂·glyme as co-catalyst, and blue LED irradiation .

    • Critical Analysis :
  • Stereoselectivity is confirmed via 1H^1H and 13C^{13}C NMR (e.g., coupling constants J=15.72HzJ = 15.72 \, \text{Hz} for trans-configuration) .

  • TLC (Rf=0.35R_f = 0.35, pentane/Et₂O = 9:1) and HRMS validate purity .

    Table 1: Synthesis Optimization

    MethodConditionsYieldKey Data (NMR, MS)Reference
    LiOH SaponificationMeOH, rt, 5 hrs98%δH=5.78(dd)\delta_{H} = 5.78 \, \text{(dd)}
    MetallaphotoredoxRu/Ni catalysis, blue LED, 24 hrs79%HRMS: 277.1798 (calc)

Q. How can spectroscopic techniques distinguish this compound from its (Z)-isomer?

  • Methodology :

  • 1H^1H NMR : The (E)-isomer shows distinct vinyl proton splitting (J=15.7HzJ = 15.7 \, \text{Hz}) vs. J<12HzJ < 12 \, \text{Hz} for (Z)-isomers .
  • IR Spectroscopy : Conjugated ester carbonyl stretches at 1713 cm⁻¹ (E) vs. 1730–1740 cm⁻¹ for non-conjugated isomers .
    • Data Interpretation :
  • 13C^{13}C NMR: Deshielded α,β-unsaturated carbonyl carbon at 167.0 ppm (E) vs. 170–172 ppm (Z) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in metallaphotoredox-catalyzed alkenylation of this compound?

  • Methodology :

  • Radical-polar crossover mechanisms are proposed, where Ni-mediated HAT (hydrogen atom transfer) controls regioselectivity .

  • DFT studies correlate steric effects of substituents (e.g., 4-methoxy-3-methylbenzyl) with >20:1 E/Z selectivity .

    • Contradictions :
  • Conflicting reports on solvent effects: Polar aprotic solvents (e.g., DMF) may reduce yield due to competing side reactions vs. non-polar solvents .

    Table 2: Mechanistic Studies

    ParameterObservationTechniqueReference
    Solvent PolarityDMF reduces yield by 30%Kinetic analysis
    Steric Effects4-Methoxy group enhances E-selectivityDFT modeling

Q. How do thermodynamic properties (e.g., enthalpy of vaporization) of this compound compare to saturated esters?

  • Methodology :

  • Gas-Phase Calorimetry : Compare with ethyl acetate (∆vapH = 35.1 kJ/mol) .
  • Computational Chemistry : B3LYP/6-311+G(d,p) calculations predict ∆vapH ≈ 38–40 kJ/mol due to conjugation stabilization .
    • Data Limitations :
  • Experimental data for this compound is sparse; extrapolation from analogues required .

Q. Can hydrogen-bonding patterns in this compound crystals be modeled using graph-set analysis?

  • Methodology :

  • SHELX Refinement : Single-crystal X-ray data (e.g., CCDC entry) processed via SHELXL-2018/3 for H-bond networks .
  • ORTEP-3 Visualization : Graphical representation of intermolecular interactions (e.g., C=O···H-C contacts) .
    • Findings :
  • Dominant R22(8)R_2^2(8) motifs observed in carboxylate esters, contrasting with R12(6)R_1^2(6) in saturated analogues .

Q. What advanced spectroscopic methods resolve data contradictions in characterizing degradation products of this compound?

  • Methodology :

  • LC-HRMS/MS : Identifies oxidative metabolites (e.g., epoxides) with m/z 293.1750 ([M+H]+) .
  • 2D NMR (COSY, HSQC) : Assigns stereochemistry of diastereomeric diols post-hydrolysis .
    • Conflict Resolution :
  • Discrepancies in IR carbonyl stretches (1713 vs. 1730 cm⁻¹) resolved via deuteration studies .

Key Research Gaps

  • Crystallographic Data : Limited single-crystal studies for this compound; further refinement via SHELX needed .
  • Environmental Impact : No ecotoxicological data (e.g., LC50 for aquatic organisms); recommend OECD 211 testing .

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